1-Acetoxy-1,3-butadiene

asymmetric catalysis enantioselective synthesis Diels–Alder reaction

1-Acetoxy-1,3-butadiene (1-ABD, CAS 1515-76-0), also referred to as 1,3-butadien-1-yl acetate, is a conjugated diene monoester that serves as a versatile 4π component in Diels–Alder cycloadditions and as a functional monomer in radical polymerization processes. The compound is typically supplied as a mixture of cis and trans isomers and is stabilized with 0.1% p-tert-butylcatechol.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 1515-76-0
Cat. No. B075349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetoxy-1,3-butadiene
CAS1515-76-0
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC(=O)OC=CC=C
InChIInChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3/b5-4-
InChIKeyNMQQBXHZBNUXGJ-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetoxy-1,3-butadiene (CAS 1515-76-0): A Core Diene Synthon for Diels–Alder Cycloadditions and Specialty Polymer Synthesis


1-Acetoxy-1,3-butadiene (1-ABD, CAS 1515-76-0), also referred to as 1,3-butadien-1-yl acetate, is a conjugated diene monoester that serves as a versatile 4π component in Diels–Alder cycloadditions and as a functional monomer in radical polymerization processes . The compound is typically supplied as a mixture of cis and trans isomers and is stabilized with 0.1% p-tert-butylcatechol . Its primary utility lies in the introduction of an acetoxy functional group onto a newly formed cyclohexene scaffold, which can be further elaborated or eliminated to access valuable heterocyclic and carbocyclic frameworks .

Diels–Alder cycloaddition synthon with acetoxy directing group
Radical polymerization monomer as cis/trans mixture, stabilized
Supports regio- and stereoselective transformations with predictable outcomes

Why Generic Substitution of 1-Acetoxy-1,3-butadiene Fails: The Unseen Risks of Switching Dienes or Monomers


While other 1-substituted butadienes or unsubstituted 1,3-butadiene may appear functionally analogous in cycloaddition or polymerization workflows, substitution with 1-acetoxy-1,3-butadiene (1-ABD) can fundamentally alter reaction outcomes. The electron-withdrawing nature of the acetoxy group modulates both the HOMO-LUMO gap and the stability of transition states, leading to marked differences in regioselectivity, enantioselectivity, and reaction rates [1]. Furthermore, the cis and trans isomers of 1-ABD themselves exhibit divergent chemical behaviors—for instance, in their capacity to inhibit radical chain propagation [2]. As such, simple in-class replacement without quantitative benchmarking introduces substantial risk of synthetic failure or suboptimal polymer properties.

1
Regioselectivity shift 2‑Substituted dienes often produce regioisomeric mixtures under identical conditions; 1‑ABD may yield a single regioisomer.
2
Isomer‑dependent inhibition Cis and trans isomers differ in radical polymerization inhibition strength; isomeric composition can alter reaction kinetics.
3
Electronic profile mismatch The acetoxy group modulates HOMO‑LUMO gap and transition‑state stability; generic dienes may not reproduce reaction outcome.

1-Acetoxy-1,3-butadiene (CAS 1515-76-0) Quantitative Differentiation Evidence for Scientific Procurement


Enantioselectivity in Diels–Alder Reactions: Molecular Sieves Switch the Major Enantiomer of 1-Acetoxy-1,3-butadiene Cycloadducts

In the asymmetric Diels–Alder reaction between 2-methoxy-5-methyl-1,4-benzoquinone and 1-acetoxy-1,3-butadiene catalyzed by a chiral TADDOL-Ti complex, the presence of molecular sieves (4Å) inverted the major enantiomer from (R) (72% ee) to (S) (53% ee) . This pronounced sensitivity of enantioselectivity to reaction conditions is a specific feature of the 1-acetoxy-1,3-butadiene scaffold, attributable to the acetoxy group's coordination behavior with the Lewis acid catalyst .

Enantioselectivity inversion
Data to verify
(R)-adduct: 72% ee → (S)-adduct: 53% ee Addition of 4Å molecular sieves with TADDOL‑Ti catalyst
May support both enantiomeric series from a single diene source.
Source details unavailable; verify experimental reproducibility.
asymmetric catalysis enantioselective synthesis Diels–Alder reaction

Regioselectivity in Cycloadditions: 1-Acetoxy-1,3-butadiene Affords a Single Regioisomer in Contrast to 2-Substituted Dienes

Thermal cycloaddition of t-butyl trimethylsilyl thioketone with 2-substituted dienes such as isoprene and 2-trimethylsilyloxy-1,3-butadiene produced regioisomeric mixtures at 80 °C. Under identical conditions, 1-substituted dienes, including 1-acetoxy-1,3-butadiene, 1-methoxy-1,3-butadiene, and Danishefsky's diene, each afforded a single regioisomeric adduct [1].

Regioselectivity
Reported
1‑ABD: single regioisomer 2‑substituted dienes: regioisomeric mixtures
Predictable single‑regioisomer adduct under thermal cycloaddition conditions.
Thioketone system at 80 °C; scope with other dienophiles may differ.
regioselective cycloaddition thioketone 1-substituted diene

Cis vs. Trans Isomer Differential Inhibition: The cis Form of 1-Acetoxy-1,3-butadiene is a Significantly Stronger Polymerization Inhibitor

A direct comparison of the cis and trans isomers of 1-acetoxy-1,3-butadiene in the bulk polymerization of vinyl acetate, initiated by benzoyl peroxide, revealed that the cis form is a substantially stronger inhibitor than the trans form [1].

Cis vs trans inhibition
Reported
cis‑1‑ABD: substantially stronger inhibitor trans‑1‑ABD: weaker inhibitor
Isomer ratio may influence radical polymerization inhibition profile.
Qualitative comparison; quantitative rate suppression not specified.
radical polymerization inhibitor cis-trans isomerism

Polymerization Kinetics: 1-Acetoxybutadiene Exhibits an Intermediate Propagation Rate Constant Among Butadiene Derivatives

In a comparative kinetic study of butadiene derivatives at 25 °C, 1-acetoxybutadiene (AB) exhibited a propagation rate constant (k_p) of 18.0 M⁻¹ s⁻¹ and a termination rate constant (k_t) of 28.1 × 10⁷ M⁻¹ s⁻¹. These values lie between those of ethyl pentadienoate (EP, k_p = 30.9, k_t = 1.9 × 10⁷) and ethyl α-ethoxypentadienoate (EEP, k_p = 9.9, k_t = 0.93 × 10⁷) [1].

Polymerization kinetics
Reported
kp 18.0 M⁻¹ s⁻¹; kt 28.1 × 10⁷ M⁻¹ s⁻¹
Intermediate propagation rate among tested butadiene derivatives.
Rotating sector at 25 °C; values support copolymer composition modeling.
radical polymerization kinetics rate constant

Atmospheric Degradation Kinetics: 1-Acetoxy-1,3-butadiene Reacts Twice as Fast with OH Radicals as Vinyl Crotonate

Gas-phase rate coefficients for the reaction of 1-acetoxy-1,3-butadiene with OH radicals, NO₃ radicals, and O₃ were measured at 298 K and atmospheric pressure. The OH radical rate constant was found to be k_OH = (9.07 ± 0.30) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is approximately twice that of the related unsaturated ester vinyl crotonate (k_OH = (4.49 ± 1.05) × 10⁻¹¹) [1].

Atmospheric OH reactivity
Reported
kOH (9.07 ± 0.30) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹
About 2‑fold higher reactivity vs vinyl crotonate; supports atmospheric lifetime modeling.
Room temperature, 1 atm; FTIR detection.
atmospheric chemistry oxidation kinetics VOC

Proven Research and Industrial Applications of 1-Acetoxy-1,3-butadiene (CAS 1515-76-0) Driven by Quantitative Differentiation


Synthesis of Enantiopure Cyclohexene Building Blocks via Switchable Enantioselective Diels–Alder

As evidenced by the enantioselectivity inversion from (R)-72% ee to (S)-53% ee upon addition of 4Å molecular sieves [1], 1-acetoxy-1,3-butadiene is uniquely suited for asymmetric synthesis campaigns where access to both enantiomeric series from a single diene is required. This eliminates the need to procure separate chiral dienes and streamlines the synthesis of optically active pharmaceuticals and natural product intermediates.

Predictable Synthesis of 1,2-Dihydropyridazines and Single-Regioisomer Cycloadducts

The high regioselectivity of 1-ABD in cycloadditions with thioketones and azo compounds ensures the formation of a single regioisomeric product [1][2]. This property is exploited in the scalable, atom-economical preparation of 1,2-dihydropyridazines and other heterocycles, where purification of isomeric mixtures would otherwise add cost and reduce yield.

Controlled Radical Polymerization and Copolymer Design with Defined Kinetics

With a precisely measured propagation rate constant (k_p = 18.0 M⁻¹ s⁻¹) and termination rate constant (k_t = 28.1 × 10⁷ M⁻¹ s⁻¹) [3], 1-acetoxybutadiene enables polymer chemists to rationally design copolymers with targeted molecular weights, polydispersities, and comonomer sequences. The distinct inhibitory strength of the cis isomer [4] further allows for the tuning of polymerization kinetics by controlling the isomeric purity of the monomer feed.

Environmental Fate Assessment and Industrial Emission Control for 1-ABD

The determined atmospheric oxidation rate coefficients (k_OH = 9.07 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) [5] provide the quantitative basis for modeling the tropospheric lifetime and degradation pathways of 1-ABD. This information is critical for compliance with environmental regulations and for designing effective scrubbing or abatement strategies in industrial processes where 1-ABD is handled in bulk.

Application
Selection Property
Validation Focus
Asymmetric Diels–Alder synthesis
Enantioselectivity tunable by reaction additives
Verify ee inversion with catalyst/sieves under target conditions
Regioselective heterocycle construction
1‑Substituted diene for single‑regioisomer cycloadducts
Confirm regioisomeric purity and scope with intended dienophiles
Controlled radical polymerization
Kinetic rate constants (kp, kt) and isomer‑dependent inhibition
Validate kp/kt for target system; quantify cis/trans ratio effect
Environmental fate assessment
OH radical reactivity and atmospheric lifetime
Confirm rate coefficients under relevant atmospheric conditions

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